molecular formula C18H21NO2 B290990 N-(2-sec-butylphenyl)-2-phenoxyacetamide

N-(2-sec-butylphenyl)-2-phenoxyacetamide

Cat. No.: B290990
M. Wt: 283.4 g/mol
InChI Key: MJAUWUAEMJPYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-Butylphenyl)-2-phenoxyacetamide is a substituted acetamide featuring a phenoxyacetamide backbone with a sec-butyl group at the ortho position of the phenyl ring. The sec-butyl substituent contributes to increased lipophilicity and steric bulk, which may influence binding affinity and metabolic stability compared to simpler analogues.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C18H21NO2/c1-3-14(2)16-11-7-8-12-17(16)19-18(20)13-21-15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20)

InChI Key

MJAUWUAEMJPYER-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Biological Activity References
N-(2-sec-Butylphenyl)-2-phenoxyacetamide R1: 2-sec-butyl, R2: H Not reported Not reported Under investigation
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc) R1: 4-Cl-2-F, R2: H 110–111 Not reported MAO-A inhibition (moderate)
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb) R1: 3,4-diF, R2: H 90–91 Not reported MAO-A inhibition (weak)
2-(4-Methoxyphenoxy)acetamide (Compound 12) R1: 4-OCH3, R2: H Not reported Not reported MAO-A selective (SI = 245)
N-(4-sec-Butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide R1: 4-sec-butyl, R2: SPh Not reported Not reported Not reported
N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide R1: 4-Br, R2: phenethyl Not reported Not reported Cytotoxic, anti-inflammatory

Key Observations:

  • Biological Activity: Bromo and tert-butyl substituents in related compounds (e.g., N-(1-phenylethyl)-2-phenoxyacetamide derivatives) correlate with enhanced cytotoxicity and anti-inflammatory activity, suggesting that the sec-butyl group in the target compound may similarly optimize bioactivity .
  • MAO Inhibition: Phenoxyacetamides with electron-donating groups (e.g., 4-OCH3 in Compound 12) exhibit high MAO-A selectivity, whereas halogenated analogues (e.g., Gb, Gc) show weaker activity, indicating that substituent electronic effects critically influence enzyme binding .

Physicochemical and Spectroscopic Properties

  • Melting Points: Halogenated analogues (e.g., Gc: 110–111°C) exhibit higher melting points than non-halogenated derivatives (e.g., Gb: 90–91°C), likely due to increased intermolecular halogen bonding .
  • NMR Data: The target compound’s ¹H NMR would display characteristic signals for the sec-butyl group (e.g., δ ~1.2–1.5 ppm for CH(CH2CH3)2) and phenoxy protons (δ ~6.8–7.3 ppm), consistent with related structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.